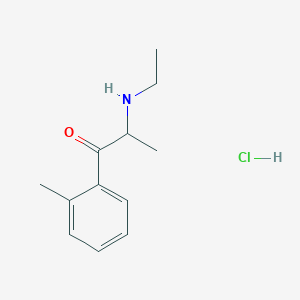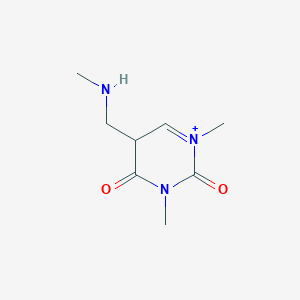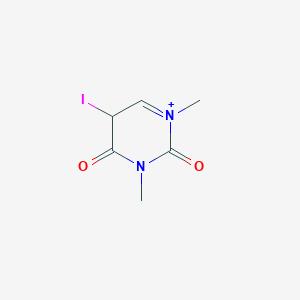
5-iodo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione is a heterocyclic compound with significant interest in various scientific fields. This compound is characterized by the presence of an iodine atom at the 5th position of the pyrimidine ring, along with two methyl groups at the 1st and 3rd positions. The pyrimidine ring is a six-membered ring containing two nitrogen atoms at positions 1 and 3, making it a versatile scaffold in medicinal chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione typically involves the iodination of 1,3-dimethyluracil. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione, while oxidation may produce this compound N-oxide.
Scientific Research Applications
5-Iodo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 5-iodo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione involves its interaction with specific molecular targets. The iodine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction can inhibit the activity of enzymes or disrupt the function of nucleic acids, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyluracil: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Bromo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological properties.
5-Chloro-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione: Another halogenated derivative with distinct chemical behavior.
Uniqueness
The presence of the iodine atom in 5-iodo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione imparts unique reactivity and biological activity compared to its halogenated counterparts. The larger atomic radius and higher electronegativity of iodine contribute to its distinct chemical properties, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C6H8IN2O2+ |
|---|---|
Molecular Weight |
267.04 g/mol |
IUPAC Name |
5-iodo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione |
InChI |
InChI=1S/C6H8IN2O2/c1-8-3-4(7)5(10)9(2)6(8)11/h3-4H,1-2H3/q+1 |
InChI Key |
IEHRPFFELCQCEB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(C=[N+](C1=O)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate](/img/structure/B12357151.png)
![6-methyl-4-oxo-4aH-furo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B12357166.png)
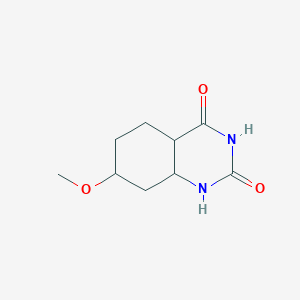


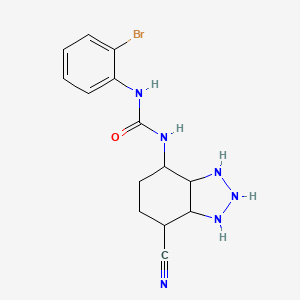
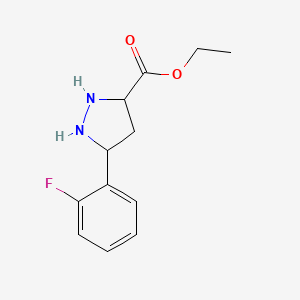
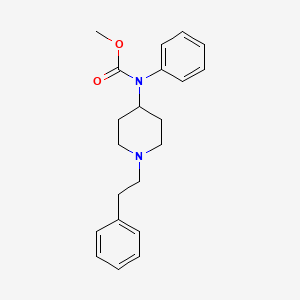
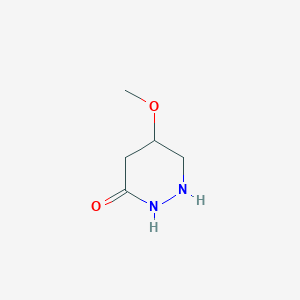
![2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B12357225.png)

![4bH-pyrido[2,3-b]indol-2-amine](/img/structure/B12357238.png)
